molecular formula C15H14BrN3O5 B11995553 2-(4-bromo-2,6-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

2-(4-bromo-2,6-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11995553
M. Wt: 396.19 g/mol
InChI Key: NEQKCENPGFMFBC-REZTVBANSA-N
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Description

2-(4-bromo-2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of brominated phenoxy and nitrofuran moieties, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of 4-bromo-2,6-dimethylphenol: This can be achieved by bromination of 2,6-dimethylphenol in glacial acetic acid at a controlled temperature.

    Preparation of 2-(4-bromo-2,6-dimethylphenoxy)acetohydrazide: This intermediate is synthesized by reacting 4-bromo-2,6-dimethylphenol with chloroacetohydrazide under basic conditions.

    Condensation with 5-nitrofuran-2-carbaldehyde: The final step involves the condensation of 2-(4-bromo-2,6-dimethylphenoxy)acetohydrazide with 5-nitrofuran-2-carbaldehyde in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the phenoxy ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.

Major Products

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromo-2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.

    Medicine: Explored for its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is not fully understood. it is believed to involve interactions with cellular components due to the presence of reactive functional groups. The nitrofuran moiety may interact with nucleic acids or proteins, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is unique due to its combination of brominated phenoxy and nitrofuran moieties, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C15H14BrN3O5

Molecular Weight

396.19 g/mol

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C15H14BrN3O5/c1-9-5-11(16)6-10(2)15(9)23-8-13(20)18-17-7-12-3-4-14(24-12)19(21)22/h3-7H,8H2,1-2H3,(H,18,20)/b17-7+

InChI Key

NEQKCENPGFMFBC-REZTVBANSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])C)Br

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])C)Br

Origin of Product

United States

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